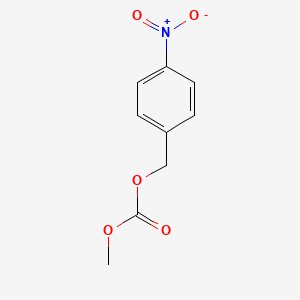

p-Nitrobenzyl methyl carbonate

Description

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl (4-nitrophenyl)methyl carbonate |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

CTKAQWBPFDASQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The most direct route to p-nitrobenzyl methyl carbonate involves the reaction of p-nitrobenzyl alcohol with methyl chloroformate (ClCOOCH₃) in the presence of a base. This method parallels the synthesis of other benzyl carbonates, where the alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon of the chloroformate.

p-Nitrobenzyl alcohol itself can be synthesized via hydrolysis of p-nitrobenzyl chloride or bromide. A 2017 patent (CN108117490B) describes a scalable hydrolysis method using water as the solvent and imidazole-based ionic liquids (e.g., alkyl methyl imidazole chloride/zinc chloride) as catalysts. The reaction proceeds at 80–100°C for 3–8 hours, yielding p-nitrobenzyl alcohol with high purity after crystallization.

Esterification Optimization

Key parameters for the esterification step include:

-

Base selection : Triethylamine or pyridine effectively neutralizes HCl byproducts.

-

Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

Table 1: Representative Conditions for this compound Synthesis

Challenges and Mitigation

-

Nitro group stability : Elevated temperatures (>50°C) risk nitro group reduction or decomposition.

-

Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures removes unreacted alcohol or chloroformate.

Transesterification with Dimethyl Carbonate

Mechanistic Basis

Transesterification offers a greener alternative by substituting toxic chloroformates with dimethyl carbonate (DMC). This route employs base-catalyzed exchange of the methyl group in DMC with p-nitrobenzyl alcohol. The reaction follows a two-step mechanism: (1) base deprotonation of the alcohol to form an alkoxide, and (2) nucleophilic attack on DMC’s carbonyl carbon.

Catalytic Systems and Kinetics

A 2012 patent (CN102766054A) highlights the efficacy of potassium carbonate in DMF at 80°C, achieving 65% yield after 12 hours. Recent studies suggest ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction rates by stabilizing transition states.

Table 2: Transesterification Parameters

Industrial Scalability

Continuous flow reactors improve mass transfer and thermal control, reducing reaction times to 2–3 hours. However, DMC’s low reactivity necessitates excess reagent (3–5 equiv), complicating downstream purification.

Phosgene-Free Carbonate Formation Using Triphosgene

Reaction Optimization

-

Stoichiometry : A 1:3 molar ratio of triphosgene to alcohol minimizes dichloro carbonate byproducts.

-

Base : Triethylamine (0.5–1.0 equiv) scavenges HCl, maintaining a pH >8.

-

Temperature : Reactions at 15–25°C prevent triphosgene decomposition.

Table 3: Triphosgene-Mediated Carbonate Synthesis

Byproduct Management

Hydrogen chloride byproducts are absorbed in water or alkaline scrubbers, aligning with industrial safety practices. Post-reaction washing with 5% NaHCO₃ removes residual acid before solvent distillation.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Applications

Challenges in Large-Scale Production

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing p-nitrobenzyl methyl carbonate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via transesterification. For example, p-nitrobenzyl acetoacetate can be prepared by reacting methyl acetoacetate with 4-nitrobenzyl alcohol under reflux in anhydrous toluene with a catalytic acid (e.g., p-toluenesulfonic acid). Reaction progress is monitored by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) until the starting material is consumed . For carbonate formation, sodium azide and methyl sulfonyl chloride may be employed in a diazo transfer step, with yield optimization via controlled temperature (0–5°C) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>99% by peak area) .

- NMR : Key signals include the methyl carbonate group (δ ~3.8 ppm, singlet for CH₃O) and aromatic protons (δ ~8.2–7.5 ppm for p-nitrobenzyl) .

- MS : ESI-MS in positive mode should show [M+Na]⁺ at m/z corresponding to the molecular formula (e.g., C₉H₉NO₅: calc. 228.05) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as:

- An alkylating agent for introducing the p-nitrobenzyl group into nucleophilic substrates (e.g., thiols or amines in kinase studies) .

- A protecting group for carboxylic acids or alcohols, leveraging its stability under acidic conditions and cleavage via hydrogenolysis .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of this compound?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzyl carbon, favoring SN2 mechanisms. Kinetic studies (e.g., solvolysis in acetone/water) reveal a second-order dependence on nucleophile concentration, with rate constants correlating to solvent polarity (e.g., 87% yield in DMF due to its polar aprotic nature) .

Q. How do solvent properties influence the synthesis and stability of this compound?

- Methodological Answer :

Q. How can researchers resolve contradictions in alkylation efficiency data across studies?

- Methodological Answer : Discrepancies often arise from:

- Substituent effects : Electron-deficient aryl groups (e.g., nitro) enhance reactivity compared to halides .

- Nucleophile strength : Use Hammett plots to correlate σ values of substituents with reaction rates. For example, thiols (pKa ~6) react faster than alcohols (pKa ~16) .

Q. What strategies stabilize this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Stabilize with anhydrous solvents (e.g., THF) and avoid protic acids. The nitro group provides resistance to acid-catalyzed hydrolysis .

- Basic conditions : Limit exposure to strong bases (e.g., NaOH); use mild bases (K₂CO₃) in biphasic systems (water/CH₂Cl₂) .

Q. How can catalytic systems be optimized for transesterification reactions involving this compound?

- Methodological Answer : Metal-free catalysts (e.g., N-doped porous carbons) show promise. For example, Co@C-N catalysts derived from ZIF-67 enable esterification of p-nitrobenzyl alcohol at 25°C with 99% selectivity under air .

Q. What are the key hazards associated with this compound, and how are they mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.